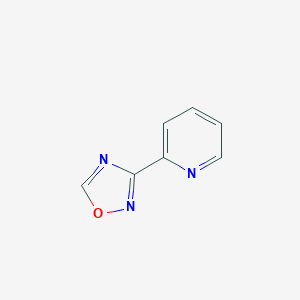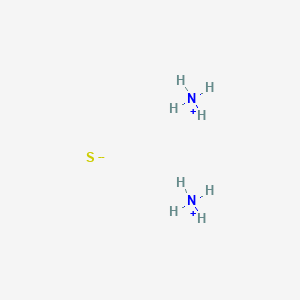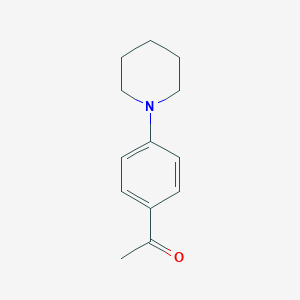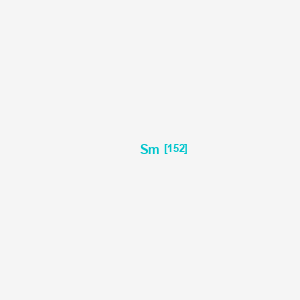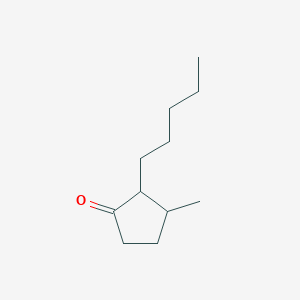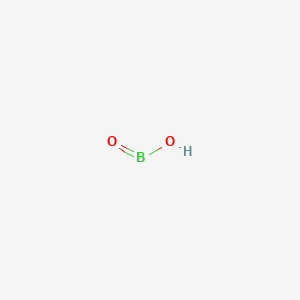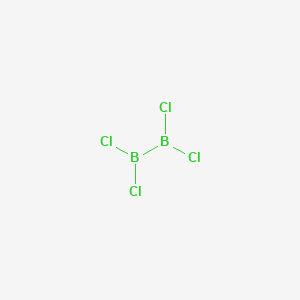
Diboron tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diboron tetrachloride, also known as B2Cl4, is a compound composed of two boron atoms and four chlorine atoms. This chemical compound is widely used in scientific research, particularly in the field of organic synthesis. Diboron tetrachloride is a highly reactive compound and is known for its ability to participate in various chemical reactions.
作用機序
Diboron tetrachloride is a highly reactive compound and participates in various chemical reactions. It is known to react with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur. The mechanism of action of diboron tetrachloride in organic synthesis involves the formation of a boron-oxygen or boron-nitrogen bond, which can then be used to form a carbon-carbon bond. This mechanism has been extensively studied and has led to the development of many new synthetic methods.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of diboron tetrachloride. However, it is known to be a highly reactive compound and can potentially cause harm if not handled properly. It is important to use proper safety precautions when working with diboron tetrachloride, including wearing appropriate personal protective equipment and working in a well-ventilated area.
実験室実験の利点と制限
Diboron tetrachloride has several advantages for lab experiments. It is a highly reactive compound and can participate in a wide range of chemical reactions. It is also relatively easy to synthesize and is commercially available. However, diboron tetrachloride also has several limitations. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also a toxic compound and requires proper safety precautions when handling.
将来の方向性
There are several future directions for the use of diboron tetrachloride in scientific research. One area of interest is the development of new synthetic methods using diboron tetrachloride as a catalyst. Another area of interest is the development of new boron-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, there is potential for the use of diboron tetrachloride in the development of new materials with unique properties, such as high thermal conductivity or electrical conductivity.
Conclusion
Diboron tetrachloride is a highly reactive compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions. While there is limited information available on the biochemical and physiological effects of diboron tetrachloride, it is important to use proper safety precautions when handling this compound. There are several future directions for the use of diboron tetrachloride in scientific research, including the development of new synthetic methods and the development of new boron-containing compounds with potential applications in various fields.
合成法
Diboron tetrachloride can be synthesized through a variety of methods, including the reaction of boron trichloride (BCl3) with boron trifluoride (BF3) or the reaction of boron tribromide (BBr3) with boron trichloride (BCl3). These reactions typically occur in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3). Diboron tetrachloride can also be synthesized through the reaction of boron trichloride (BCl3) with magnesium diboride (MgB2) in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4).
科学的研究の応用
Diboron tetrachloride is widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. Diboron tetrachloride can also be used as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam coupling reaction.
特性
CAS番号 |
13701-67-2 |
|---|---|
製品名 |
Diboron tetrachloride |
分子式 |
B2Cl4 |
分子量 |
163.4 g/mol |
IUPAC名 |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
InChIキー |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
正規SMILES |
B(B(Cl)Cl)(Cl)Cl |
その他のCAS番号 |
13701-67-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



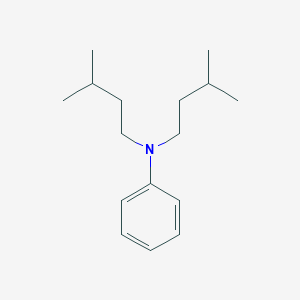
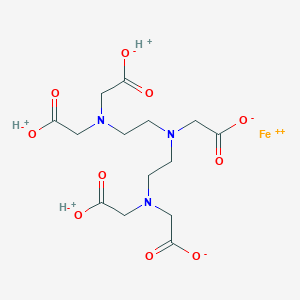
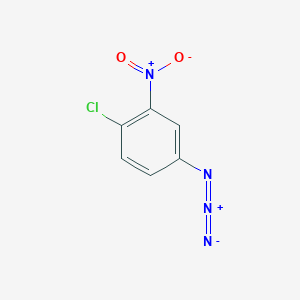
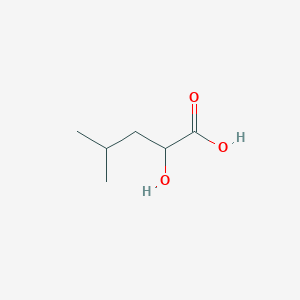
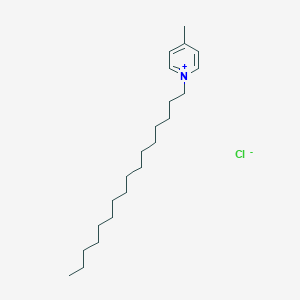
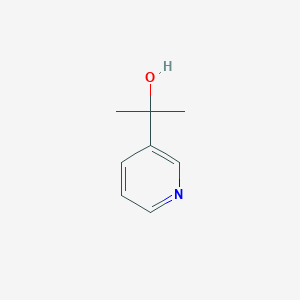
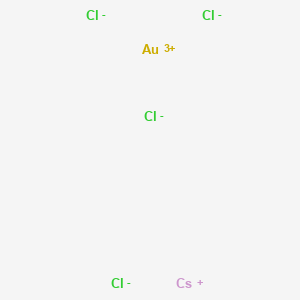
acetic acid](/img/structure/B85405.png)
